molecular formula C11H13ClO2 B8654463 2-Chloro-3-p-tolyl-propionic acid methyl ester

2-Chloro-3-p-tolyl-propionic acid methyl ester

Cat. No. B8654463
M. Wt: 212.67 g/mol
InChI Key: YVRTYSFWBGXWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-p-tolyl-propionic acid methyl ester is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-p-tolyl-propionic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-p-tolyl-propionic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-3-p-tolyl-propionic acid methyl ester

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

methyl 2-chloro-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C11H13ClO2/c1-8-3-5-9(6-4-8)7-10(12)11(13)14-2/h3-6,10H,7H2,1-2H3

InChI Key

YVRTYSFWBGXWAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (16.5 g, 0.24 mol) in 50 ml of water is slowly added to a mechanically stirred, acetone-dry ice cooled suspension of p-toluidine (23.5 g, 0.22 mol), 250 ml of acetone and 50 ml of concentrated hydrochloric acid in such manner, that the reaction temperature does not exceed +5° C. The mixture is stirred for 1 hour at +5° C. and then 100 ml of methyl acrylate are added. The suspension is then warmed to +30° C. Copper(I) iodide (1 g, 5 mmol) is added portionwise over 30 minutes such that the temperature of the reaction mixture does not exceed +35° C., and the stirring is continued for an additional 30 minutes at this temperature. The solvent is evaporated under reduced pressure, the residue is diluted with water and extracted with dichloromethane. The combined organic layer is washed with water, dried over magnesium sulfate and evaporated. The residue is purified by chromatography on silica gel (ethyl acetate/hexane 9:1) to obtain 2-chloro-3-p-tolyl-propionic acid methyl ester.
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Five

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